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Donafenib, a novel multi-kinase inhibitor, has emerged as a promising first-line treatment for

unresectable hepatocellular carcinoma (HCC), demonstrating superiority in overall survival

compared to Sorafenib.[1][2][3] As a deuterated derivative of Sorafenib, Donafenib shares a

similar mechanism of action, targeting key signaling pathways involved in tumor growth and

angiogenesis, including the vascular endothelial growth factor receptor (VEGFR), platelet-

derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and the

RAF/MEK/ERK pathway. Despite its clinical advantages, identifying patients who are most

likely to benefit from Donafenib remains a critical challenge. This guide provides a comparative

overview of potential predictive biomarkers for Donafenib response, drawing on evidence from

studies on Donafenib and other closely related multi-kinase inhibitors like Sorafenib.

Donafenib vs. Sorafenib: A Head-to-Head
Comparison in HCC
Clinical trial data from the ZGDH3 study highlights the improved efficacy and safety profile of

Donafenib compared to Sorafenib in the first-line treatment of advanced HCC.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1684356?utm_src=pdf-interest
https://www.benchchem.com/product/b1684356?utm_src=pdf-body
https://blogs.the-hospitalist.org/content/donafenib-shows-potential-first-line-treatment-advanced-hepatocellular-carcinoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC8527425/
https://www.asco.org/abstracts-presentations/ABSTRACT296959
https://www.benchchem.com/product/b1684356?utm_src=pdf-body
https://www.benchchem.com/product/b1684356?utm_src=pdf-body
https://www.benchchem.com/product/b1684356?utm_src=pdf-body
https://www.benchchem.com/product/b1684356?utm_src=pdf-body
https://www.benchchem.com/product/b1684356?utm_src=pdf-body
https://www.benchchem.com/product/b1684356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Donafenib Sorafenib
Hazard Ratio
(95% CI)

P-value

Median Overall

Survival (OS)
12.1 months 10.3 months

0.831 (0.699–

0.988)
0.0245

Median

Progression-Free

Survival (PFS)

3.7 months 3.6 months
0.909 (0.763–

1.082)
0.0570

Objective

Response Rate

(ORR)

4.6% 2.7% - 0.2448

Disease Control

Rate (DCR)
30.8% 28.7% - 0.5532

Grade ≥3 Drug-

Related Adverse

Events

38% 50% - 0.0018

Data from the ZGDH3 Phase II/III clinical trial.[2][3]

Potential Predictive Biomarkers for Donafenib
Response
While no definitive predictive biomarkers have been validated specifically for Donafenib, its

mechanistic similarity to Sorafenib allows for the extrapolation of several promising candidates.

Research into these markers is crucial for patient stratification and personalized treatment

strategies.

Angiogenesis-Related Biomarkers
Given that Donafenib inhibits key drivers of angiogenesis, circulating levels of angiogenic

factors are a logical area of investigation.

Vascular Endothelial Growth Factor (VEGF): While some studies have suggested a

prognostic role for baseline plasma VEGF-A levels in HCC patients, its predictive value for
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Sorafenib efficacy remains inconclusive.[4][5]

Angiopoietin-2 (Ang-2): High baseline plasma Ang-2 levels have been associated with poorer

overall survival in patients with advanced HCC, acting as a prognostic rather than a

predictive marker for Sorafenib treatment.[5][6] However, in the context of Lenvatinib,

another multi-kinase inhibitor, baseline Ang-2 and VEGF levels were predictive of the

deterioration of liver function.[7]

Biomarker
Potential Association with
TKI Response

Supporting Evidence

VEGF-A

Low baseline levels may be

prognostic for improved

survival, but not predictive of

TKI efficacy.

Inconsistent results across

studies; SHARP trial found no

predictive value for Sorafenib.

[4]

Angiopoietin-2 (Ang-2)

High baseline levels are

prognostic for poorer OS, but

not predictive of Sorafenib

efficacy. May predict liver

function deterioration with

Lenvatinib.[5][7]

SHARP trial data and other

studies support a prognostic

role.[5][6]

RAF/MEK/ERK Pathway Activation
Directly targeting the RAF/MEK/ERK pathway is a core component of Donafenib's mechanism.

Therefore, the activation status of this pathway is a strong candidate for a predictive biomarker.

Phosphorylated ERK (pERK): In vitro and preclinical studies have shown that HCC cells with

higher basal levels of pERK are more sensitive to Sorafenib.[8][9] However, clinical studies

have yielded conflicting results, and the STORM study did not identify pERK as a predictive

biomarker for Sorafenib in the adjuvant setting.[10][11]
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Biomarker
Potential Association with
TKI Response

Supporting Evidence

Phosphorylated ERK (pERK)

Higher tumor expression may

be associated with increased

sensitivity to Sorafenib.

In vitro studies show a

correlation, but clinical

validation is lacking and results

are inconsistent.[8][9][10]

Circulating Biomarkers
Liquid biopsies offer a non-invasive approach to identify predictive markers.

Alpha-fetoprotein (AFP): A recent study on Donafenib-based triple therapy for unresectable

HCC suggested that patients with AFP levels ≥ 400 µg/L may derive greater benefit in terms

of OS and PFS.[12]

Circulating Tumor DNA (ctDNA): The analysis of ctDNA allows for the detection of tumor-

specific genetic alterations. While still an emerging area, ctDNA holds promise for monitoring

treatment response and identifying resistance mechanisms.[13][14][15][16][17]

Biomarker
Potential Association with
Donafenib Response

Supporting Evidence

Alpha-fetoprotein (AFP) ≥ 400

µg/L

Potential for greater OS and

PFS benefit with Donafenib-

based triple therapy.

Preliminary evidence from a

propensity score-matched

analysis.[12]

Circulating Tumor DNA

(ctDNA)

Dynamic changes in ctDNA

levels and specific mutations

may reflect treatment response

and resistance.

Feasibility demonstrated in

HCC; further validation is

needed.[13][15][16]

Novel and Other Potential Biomarkers
Fatty Acid Desaturase 2 (FADS2): A recent integrated multi-omics study identified FADS2 as

a downregulated target of Donafenib.[18][19] Inhibition of FADS2 in combination with
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Donafenib showed synergistic antitumor effects in preclinical models, suggesting FADS2

expression as a potential predictive biomarker and therapeutic target.[18][19][20][21][22]

Fibroblast Growth Factor (FGF) and Hepatocyte Growth Factor (HGF): A prospective study

on Sorafenib developed a predictive model for treatment response and overall survival that

included baseline serum levels of FGF and HGF.[23][24]

Biomarker
Potential Association with
Donafenib Response

Supporting Evidence

FADS2 Expression

Lower expression may be

associated with Donafenib

sensitivity. Combination with

FADS2 inhibitors shows

promise.

Preclinical multi-omics data.

[18][19][20][21]

Serum FGF and HGF

Included in a predictive model

for Sorafenib response and

survival.

Prospective cohort study on

Sorafenib.[23][24]

Signaling Pathways and Experimental Workflows
To visualize the complex interactions and methodologies involved in biomarker discovery and

validation, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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